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molecular formula C6H6Br2N2O B2840728 2-Amino-5-bromonicotinaldehyde hydrobromide CAS No. 709650-48-6

2-Amino-5-bromonicotinaldehyde hydrobromide

Cat. No. B2840728
M. Wt: 281.935
InChI Key: ZEDZHTMMXFHZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879872B2

Procedure details

Bromine (1.1 mL, 20 mmol) in HOAc (20 mL) was added dropwise to a solution of 2-amino-pyridine-3-carbaldehyde (2.5 g, 20 mmol) in HOAc (50 mL) while stirring. After the addition, the mixture was allowed to stir for 2 h at room temperature. The precipitate was collected by filtration and washed with diethyl ether to afford the title compound (4.4 g, 77%) as a pale yellow solid: MS (ESI) m/e 201 (M+H)+.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[C:9]([CH:10]=[O:11])=[CH:8][CH:7]=[CH:6][N:5]=1>CC(O)=O>[BrH:1].[NH2:3][C:4]1[C:9]([CH:10]=[O:11])=[CH:8][C:7]([Br:1])=[CH:6][N:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=NC=CC=C1C=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
to stir for 2 h at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Br.NC1=NC=C(C=C1C=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 156.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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